molecular formula C12H13NO B13183552 2-Ethyl-8-methyl-1,4-dihydroquinolin-4-one

2-Ethyl-8-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B13183552
M. Wt: 187.24 g/mol
InChI Key: BDSPFCKNLFKGFW-UHFFFAOYSA-N
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Description

2-Ethyl-8-methyl-1,4-dihydroquinolin-4-one is a substituted 1,4-dihydroquinolin-4-one derivative characterized by an ethyl group at position 2 and a methyl group at position 6. The compound’s core structure consists of a bicyclic system with a ketone group at position 4, which is critical for its biological interactions. Substituents like ethyl and methyl groups influence solubility, bioavailability, and target binding .

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

2-ethyl-8-methyl-1H-quinolin-4-one

InChI

InChI=1S/C12H13NO/c1-3-9-7-11(14)10-6-4-5-8(2)12(10)13-9/h4-7H,3H2,1-2H3,(H,13,14)

InChI Key

BDSPFCKNLFKGFW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)C2=CC=CC(=C2N1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-8-methyl-1,4-dihydroquinolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-ethyl aniline with ethyl acetoacetate, followed by cyclization in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or toluene .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as p-toluenesulfonic acid or Lewis acids like FeCl3 are often employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-8-methyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities and different physicochemical properties .

Scientific Research Applications

2-Ethyl-8-methyl-1,4-dihydroquinolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-8-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the quinoline ring .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Ethyl-8-methyl-1,4-dihydroquinolin-4-one with structurally or functionally related 1,4-dihydroquinolin-4-one derivatives. Key differences in substituents, molecular properties, and biological activities are highlighted.

Table 1: Structural and Functional Comparison of 1,4-Dihydroquinolin-4-one Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activity Synthesis Method References
This compound Ethyl (C2), Methyl (C8) C₁₂H₁₃NO 187.24 Not explicitly reported (inferred: antibacterial/antitumor) Likely via β-keto amide condensation (analogous routes)
3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one Ethyl (C3), Hydroxy (C4), Methoxy (C8) C₁₂H₁₃NO₃ 219.24 Intermediate for glucosylation; plant-derived bioactive compound Thermal condensation of diethyl ethylmalonate with o-anisidine
8-Bromo-6-fluoro-1,4-dihydroquinolin-4-one Bromo (C8), Fluoro (C6) C₉H₅BrFNO 242.04 Not reported (halogens suggest potential antimicrobial use) Halogenation of parent scaffold
3-(4-Methoxybenzoyl)-1-pentyl-1,4-dihydroquinolin-4-one Pentyl (N1), 4-Methoxybenzoyl (C3) C₂₂H₂₃NO₃ 350.43 Antimitotic antitumor activity Aroylation via PyBOP/PS-HOBt coupling
3-Ethoxymethyl-1,4-dihydroquinolin-4-one Ethoxymethyl (C3) C₁₂H₁₃NO₂ 205.24 Structural studies (hydrogen bonding) Nucleophilic substitution or condensation

Key Findings:

Substituent Effects on Bioactivity: Antimicrobial Activity: 3-Acyl derivatives (e.g., APDQ230122 in ) exhibit anti-pneumococcal activity by targeting peptidoglycan biosynthesis . The ethyl and methyl groups in this compound may enhance membrane penetration, similar to alkylated analogs . Antitumor Activity: Derivatives with bulky substituents (e.g., 3-aroyl-pentyl in ) show antimitotic effects by tubulin inhibition, as seen in tetrahydroquinolinone-based antitumor agents .

Synthetic Routes: β-Keto amide intermediates are common precursors for 1,4-dihydroquinolin-4-ones. For example, 3-acyl derivatives are synthesized via aroylation using coupling reagents like PyBOP , while halogenated analogs require regioselective substitution .

Structural and Crystallographic Insights: Hydrogen bonding (N–H⋯O) and π-π interactions stabilize the crystal packing of 1,4-dihydroquinolin-4-ones, as observed in 3-ethoxymethyl and 3-ethyl-4-hydroxy-8-methoxy derivatives . These interactions may influence solubility and stability.

In contrast, alkyl and acyl derivatives offer more predictable reactivity .

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